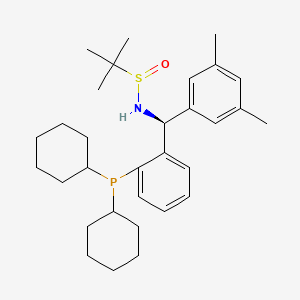
Methyl 2-chloro-3-(methylamino)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-(methylamino)isonicotinate is an organic compound with the molecular formula C₈H₉ClN₂O₂ It is a derivative of isonicotinic acid and is characterized by the presence of a chloro group and a methylamino group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-(methylamino)isonicotinate typically involves the reaction of isonicotinic acid with thionyl chloride to introduce the chloro group. This is followed by the methylation of the amino group using methyl iodide in the presence of a base such as sodium carbonate. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-(methylamino)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group can yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinates depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Amines derived from the reduction of the nitro group.
科学的研究の応用
Methyl 2-chloro-3-(methylamino)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which Methyl 2-chloro-3-(methylamino)isonicotinate exerts its effects involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by acting as a competitive inhibitor.
類似化合物との比較
Similar Compounds
- Methyl isonicotinate
- Methyl 3-amino-2-chloroisonicotinate
- Methyl nicotinate
Comparison
Methyl 2-chloro-3-(methylamino)isonicotinate is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical reactivity and biological activity. Compared to Methyl isonicotinate, it has enhanced nucleophilicity and potential for forming diverse derivatives. Methyl 3-amino-2-chloroisonicotinate lacks the methylamino group, making it less versatile in certain synthetic applications. Methyl nicotinate, while similar in structure, does not possess the chloro group, limiting its reactivity in substitution reactions.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
methyl 2-chloro-3-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-6-5(8(12)13-2)3-4-11-7(6)9/h3-4,10H,1-2H3 |
InChIキー |
YAKMZAPLNFYKRY-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CN=C1Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


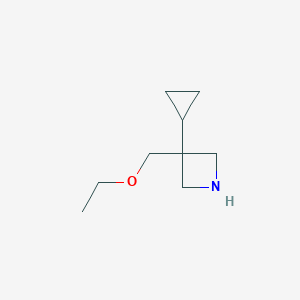


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
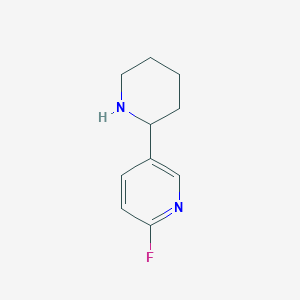

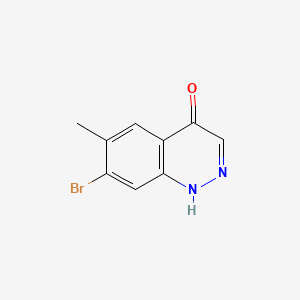
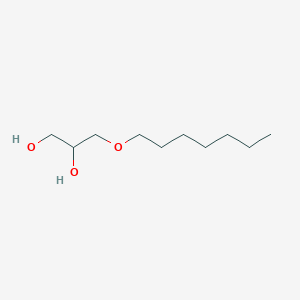
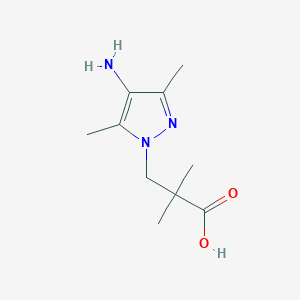
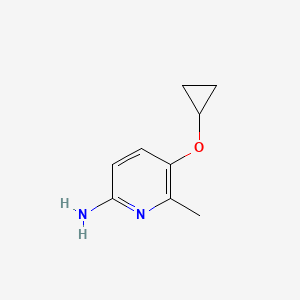
![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)

